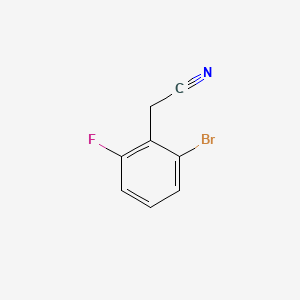
2-(2-Bromo-6-fluorophenyl)acetonitrile
Descripción general
Descripción
“2-(2-Bromo-6-fluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H5BrFN . It has a molecular weight of 214.04 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 60-62 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis Processes
- 2-(2-Bromo-6-fluorophenyl)acetonitrile is involved in various synthesis processes. For instance, it's used in the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation, demonstrating the transformation's generality across a series of aryl boronic acids (Szumigala et al., 2004).
Reaction and Compound Formation
- It acts as a reactant, as seen in the formation of 2-bromobenzaldehyde cyanohydrin, a compound arising from the reaction between 2-bromobenzaldehyde and hydrogen cyanide (Betz et al., 2007).
Photochemistry Applications
- In photochemistry, this compound is utilized in studies like the photochemistry of 6-bromo-2-naphthols in various solvents, aiding in the understanding of electrophilic carbene intermediates and their reactivity (Pretali et al., 2009).
Radiopharmaceutical Applications
- It's used in radiopharmaceuticals, specifically in synthesizing 2-bromo-1-[18F]fluoroethane, integral in the automated preparation of 18F-fluoroethylated radiopharmaceuticals (Comagic et al., 2001).
Electrochemical Studies
- The compound has applications in electrochemical studies, such as the electrolytic reduction of certain sulphones in acetonitrile, helping in understanding bond cleavages and reaction outcomes (Kunugi et al., 1993).
Ring-Opening Reactions
- It plays a role in ring-opening reactions, where different halides are used to open 2-substituted aziridinium salts, offering insights into reaction pathways and product stability (D’hooghe et al., 2010).
Structural and Chemical Analysis
- This compound is significant in the structural and chemical analysis of various organic compounds, aiding in understanding their chemical reactivity, molecular docking, and theoretical calculations (Brahmachari et al., 2015).
Application in Catalysis
- It is also used in catalytic processes, such as carbon-carbon coupling reactions, where its derivatives serve as ligands or intermediates (Braun et al., 2007).
Safety and Hazards
The compound is classified as a corrosive material . It can cause severe skin burns and eye damage . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Análisis Bioquímico
Biochemical Properties
2-(2-Bromo-6-fluorophenyl)acetonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In certain cell lines, this compound has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may affect the expression of genes involved in oxidative stress responses, apoptosis, and cell proliferation. These changes can result in altered cellular functions, such as increased or decreased cell survival, depending on the specific cellular environment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in downstream effects on cellular processes. For instance, the compound may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, affecting its efficacy and potency. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to this compound may lead to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular damage, oxidative stress, and apoptosis. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels can influence various physiological processes, including detoxification and energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound within specific cellular compartments can affect its activity and function. For example, its distribution within the endoplasmic reticulum or mitochondria may influence its interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
2-(2-bromo-6-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEXNLSISKHIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936693-22-0 | |
| Record name | 2-(2-bromo-6-fluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

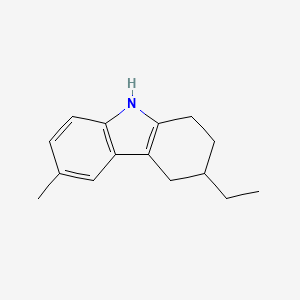
![1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1374195.png)

![1-{2-amino-4H,5H,6H-cyclopenta[b]thiophen-3-yl}ethan-1-one](/img/structure/B1374197.png)

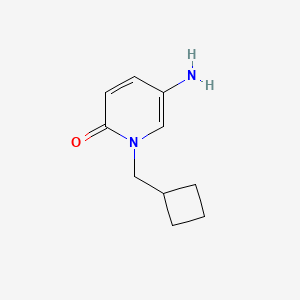
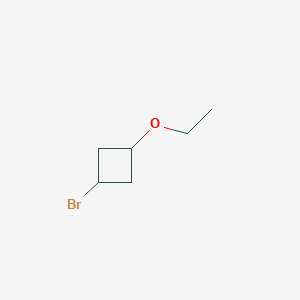
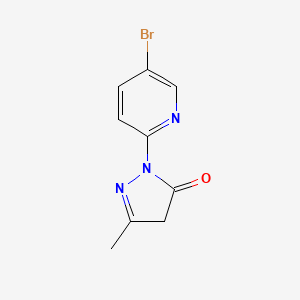
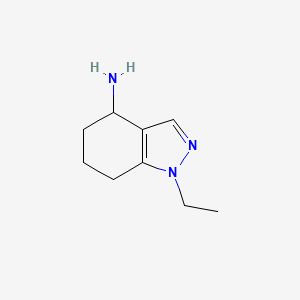
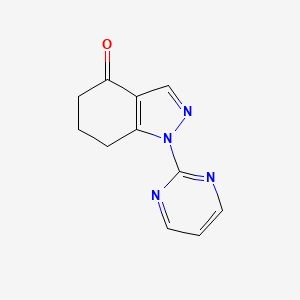
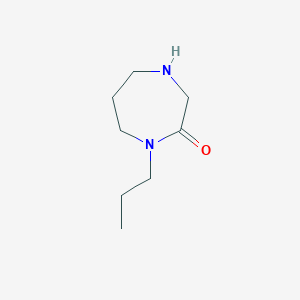
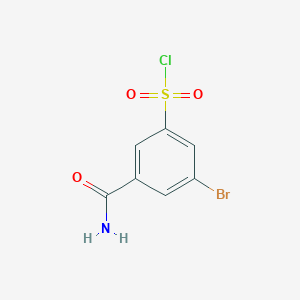
amine](/img/structure/B1374211.png)
